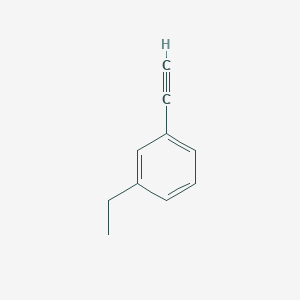

1-Ethyl-3-ethynylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJMPZVSYKPHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535729 | |

| Record name | 1-Ethyl-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29074-77-9 | |

| Record name | 1-Ethyl-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Reactivity of 1 Ethyl 3 Ethynylbenzene and Aryl Alkynes

Elucidation of Reaction Pathways for Aryl Alkynes

The triple bond in aryl alkynes is an electron-rich region, making it susceptible to attack by electrophiles. quora.com However, the high electron density also presents a barrier to nucleophilic attack unless the alkyne is suitably activated. quora.comresearchgate.net Furthermore, the alkyne moiety can accept an electron to form a radical anion, opening up pathways for radical-based transformations. researchgate.netyoutube.com The specific reaction that occurs depends on the reagents, catalysts, and conditions employed.

Electrophilic addition is a characteristic reaction of alkynes. wikipedia.org For aryl alkynes, the mechanism often involves the formation of a vinyl cation intermediate. libretexts.orgopenochem.org The attack of an electrophile (E+) on the triple bond leads to a carbocation where the positive charge is on one of the alkyne carbons. This vinyl cation is significantly stabilized by resonance with the adjacent aryl group, which makes its formation more favorable compared to the vinyl cations formed from alkyl alkynes. openochem.orgchemistrysteps.com

The reaction proceeds in a stepwise manner:

The π electrons of the alkyne attack the electrophile, forming a resonance-stabilized vinyl cation. libretexts.orgopenochem.org

A nucleophile then attacks the carbocation, completing the addition.

Because the nucleophile can attack the planar vinyl cation from either face, a mixture of syn (cis) and anti (trans) addition products can be observed, leading to a loss of stereospecificity. openochem.org Common electrophilic additions include hydrohalogenation (H-X) and halogenation (X₂). libretexts.org With excess reagent, a second addition can occur on the resulting alkene. libretexts.orgopenochem.org

| Reagent | Electrophile | Intermediate | Product(s) | Notes |

|---|---|---|---|---|

| H-X (e.g., HBr, HCl) | H⁺ | Resonance-stabilized vinyl cation | Vinyl halide | Follows Markovnikov's rule, with the halide adding to the more substituted carbon (the one bearing the aryl group). libretexts.org |

| X₂ (e.g., Br₂, Cl₂) | X⁺ (from polarized X-X bond) | Vinyl cation or bridged halonium ion | Mixture of (E)- and (Z)-dihaloalkenes | The involvement of a free vinyl cation leads to mixed stereochemistry. openochem.org Further addition can produce a tetrahaloalkane. openochem.org |

Direct nucleophilic addition to the triple bond of an unactivated aryl alkyne is generally difficult due to the repulsion between the incoming nucleophile and the electron-rich π-system. quora.com However, this type of reaction can proceed under specific circumstances:

Activated Alkynes : If the aryl alkyne possesses a strong electron-withdrawing group in conjugation with the triple bond (e.g., a carbonyl or nitro group), it becomes an "activated alkyne" or a Michael acceptor. researchgate.netacs.org Softer nucleophiles can then undergo a 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the alkyne. researchgate.netacs.org

Acetylide Anion Formation : Terminal alkynes, including 1-Ethyl-3-ethynylbenzene, are weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base (e.g., NaNH₂, BuLi) to form a highly nucleophilic acetylide anion. wikipedia.orgyoutube.com This acetylide can then participate in classic nucleophilic substitution (Sₙ2) reactions with primary alkyl halides or addition reactions with electrophiles like carbonyl compounds and epoxides. quora.comwikipedia.org

| Reaction Type | Required Substrate Feature | Reagents | Mechanism | Typical Product |

|---|---|---|---|---|

| Conjugate Addition | Electron-withdrawing group (EWG) on the alkyne | "Soft" nucleophiles (e.g., thiols, amines) | Attack at the β-carbon of the alkyne | Substituted alkene |

| Acetylide Reaction | Terminal alkyne (C≡C-H) | 1. Strong base (e.g., NaNH₂) 2. Electrophile (e.g., R-X, ketone) | Deprotonation followed by nucleophilic attack | Internal alkyne or propargyl alcohol |

Aryl alkynes can undergo reactions through radical intermediates, often initiated by the formation of an alkyne radical anion. This pathway is distinct from the polar mechanisms of electrophilic and nucleophilic additions.

An alkyne radical anion is a highly reactive intermediate formed when a neutral alkyne accepts a single electron into its π* antibonding orbital. researchgate.netyoutube.com One of the most classic methods for generating this species is the dissolving metal reduction, using an alkali metal like sodium or lithium in liquid ammonia. youtube.comyoutube.com

The mechanism involves:

A single electron is transferred from the sodium atom to the alkyne, forming the radical anion. youtube.comyoutube.com

This strong base deprotonates a proton source (ammonia or an added alcohol), creating a vinylic radical. youtube.com

A second electron transfer from another sodium atom converts the vinylic radical into a vinylic anion. youtube.com

Protonation of the vinylic anion yields the final alkene product, which is predominantly the trans isomer due to the greater stability of the vinylic anion intermediate where bulky groups are on opposite sides. youtube.com

More recently, photocatalysis has emerged as a method to generate alkyne radical anions under milder conditions through photoinduced electron transfer. researchgate.netresearchgate.net

| Method | Reagents/Conditions | Description |

|---|---|---|

| Dissolving Metal Reduction | Na or Li in liquid NH₃, with an alcohol proton source | An alkali metal serves as the electron donor. libretexts.org |

| Photocatalysis | Visible light, photosensitizer (e.g., acridinium (B8443388) dye), electron donor | An excited photocatalyst transfers an electron to the alkyne. researchgate.netresearchgate.net |

| Electrocatalysis | Applied electrical potential | Direct electrochemical reduction at an electrode surface. researchgate.net |

Single-Electron Transfer (SET) is the fundamental step responsible for the formation of radical ions. sigmaaldrich.comyoutube.com In the context of alkyne chemistry, a species with a low ionization potential (an electron donor) transfers a single electron to the alkyne (the electron acceptor). libretexts.org Metals high in the activity series, such as lithium and sodium, are potent electron donors for this purpose. libretexts.org

The feasibility of a SET process can often be predicted by the redox potentials of the donor and the acceptor. sigmaaldrich.com The process initiates a cascade of radical or ionic reactions that would otherwise be inaccessible. researchgate.netlibretexts.org In photoredox catalysis, a photocatalyst absorbs light and enters an excited state, becoming a much stronger reductant (or oxidant), facilitating SET to or from the alkyne substrate under mild conditions. researchgate.netsigmaaldrich.com

In contrast to ionic additions, radical additions to alkynes proceed via a free-radical chain mechanism. A well-known example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.orgaklectures.comorganicchemistrytutor.com

The chain reaction consists of three main stages:

Initiation : The peroxide initiator homolytically cleaves to form radicals, which then react with HBr to generate a bromine radical (Br•).

Propagation : The bromine radical adds to the less substituted carbon of the terminal alkyne triple bond. This regioselectivity produces the more stable vinylic radical intermediate. aklectures.com This radical then abstracts a hydrogen atom from another molecule of HBr, forming the alkene product and regenerating a bromine radical to continue the chain.

Termination : The reaction ceases when two radical species combine.

This process typically results in a mixture of (E)- and (Z)-alkenes because the hydrogen atom can be added to either side of the vinylic radical intermediate. aklectures.com Other radicals, such as those derived from thiols or various carbon-centered radical precursors, can also be added across the triple bond through similar mechanisms, often initiated by light or other radical initiators. researchgate.net

Cycloaddition Reactions (e.g., [2+2], [3+2] Dipolar, [4+2] Diels-Alder)

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a single, atom-economical step. Aryl alkynes serve as competent components in various cycloaddition processes.

[2+2] Cycloaddition: This reaction involves the combination of two two-π-electron systems, such as an alkyne and an alkene, to form a four-membered cyclobutene (B1205218) ring. rsc.org The direct thermal [2+2] cycloaddition is often forbidden by orbital symmetry rules, but it can be facilitated by photochemical activation or catalysis. rsc.orgresearchgate.net For instance, Lewis acid-catalyzed methods have been developed for the selective [2+2] cycloaddition of aryl alkynes with acrylates. acs.org Similarly, ruthenium catalysts have been shown to promote the intermolecular [2+2] cycloaddition of unactivated allenes and alkynes with unusual and excellent regioselectivity. acs.org These reactions provide access to functionalized cyclobutenes, which are valuable intermediates for further transformations. rsc.org

[3+2] Dipolar Cycloaddition: In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.org This is a highly efficient method for synthesizing a wide variety of five-membered rings. beilstein-journals.org For example, nitrones can react with alkynes to yield isoxazolines. wikipedia.org The regioselectivity of these reactions is controlled by the frontier molecular orbitals (FMOs) of the reactants. Aryl alkynes, being relatively electron-rich, typically lead to 5-substituted products. wikipedia.org Dirhodium(II) complexes can also catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkyne derivatives. beilstein-journals.org

[4+2] Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. organic-chemistry.orgwikipedia.org Aryl alkynes can function as dienophiles in these reactions. The reaction is driven by the formation of stable σ-bonds from weaker π-bonds. organic-chemistry.org Electron-withdrawing groups on the aryl alkyne generally facilitate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). researchgate.net Studies on the reactions of cyclopentadienones with aryl alkynes have shown that both electronic and steric effects on the alkyne are important in determining the yield of the biaryl products formed after a subsequent extrusion step. researchgate.net A variation known as the hexadehydro Diels-Alder reaction uses diynes and alkynes to generate a benzyne (B1209423) intermediate, which can be trapped to form highly functionalized aromatic rings. wikipedia.org

| Cycloaddition Type | Reactants | Product Ring System | Key Features |

| [2+2] Cycloaddition | Alkyne + Alkene | Cyclobutene | Often requires photochemical or catalytic activation. rsc.orgresearchgate.net |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Alkyne | 5-Membered Heterocycle | Regioselectivity is FMO-controlled; efficient for heterocycle synthesis. wikipedia.org |

| [4+2] Diels-Alder | Diene + Alkyne | Cyclohexadiene | A powerful tool for forming six-membered rings; influenced by electronics and sterics. organic-chemistry.orgresearchgate.net |

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis is crucial for controlling the reactivity and selectivity of transformations involving aryl alkynes, enabling the synthesis of specific products that would otherwise be difficult to obtain.

Transition Metal Catalysis (e.g., Cu, Pd, Au, Ni, Co)

Transition metals are widely used to catalyze reactions of alkynes, activating the triple bond towards a variety of transformations.

Copper (Cu): Copper catalysts are well-known for their role in alkyne chemistry, particularly in coupling reactions. mdpi.com In combination with palladium, copper co-catalysis can be used in the diastereodivergent hydroarylation of terminal alkynes, allowing for the selective formation of either E- or Z-isomers. rsc.org

Palladium (Pd): Palladium catalysis is at the forefront of alkyne functionalization. nih.gov It is used in hydroarylation, carbopalladation, and cascade reactions. acs.org For example, a tandem catalysis system involving palladium and photocatalysis can achieve regio- and stereocontrol in the hydroarylation of unsymmetrical alkynes with arylboronic acids. rsc.org Pd-catalyzed cross-coupling reactions are also fundamental in organic synthesis. nih.gov

Gold (Au): Homogeneous gold catalysis is effective due to the carbophilic π-acidity of gold complexes, which activates unsaturated molecules like alkynes. rsc.org Dual gold/photoredox catalytic systems have been developed for the C(sp)–H arylation of terminal alkynes with aryldiazonium salts under mild, visible-light conditions. rsc.orgresearchgate.net This dual approach expands the scope of gold catalysis to include Au(I)/Au(III) redox cycles, enabling transformations not accessible through traditional gold catalysis alone. researchgate.net

Nickel (Ni): Nickel catalysts are versatile and have been employed in the reductive coupling of alkynes with various partners. nih.gov The choice of ligand on the nickel catalyst is critical for controlling regioselectivity in these couplings. nih.govacs.org Photoredox/nickel dual catalysis has emerged as a powerful strategy for the hydroalkylation and arylalkylation of alkynes, offering excellent regioselectivity under mild conditions. nih.gov

Cobalt (Co): Cobalt complexes have been shown to be effective catalysts for the semi-hydrogenation of alkynes, allowing for the stereodivergent synthesis of E- or Z-alkenes. nih.gov This highlights the ability of the catalyst to control stereochemical outcomes.

Organocatalysis in Alkyne Transformations

Organocatalysis, the use of small organic molecules as catalysts, offers an alternative to metal-based systems, often providing complementary reactivity and selectivity. researchgate.net Chiral organocatalysts, such as Brønsted acids, secondary amines, and N-heterocyclic carbenes (NHCs), have been extensively studied for atroposelective reactions of alkynes to assemble axially chiral compounds. researchgate.net Furthermore, merging organocatalysis with photochemistry has enabled the highly enantioselective multifunctionalization of various alkyne substrates in a single, atom-economic operation. nih.gov

Dual-Catalytic Systems and Energy Transfer Catalysis for Stereocontrol

Modern synthetic chemistry increasingly relies on combining different catalytic modes to achieve unprecedented levels of control.

Dual-Catalytic Systems: These systems merge two distinct catalytic cycles to enable a transformation that is not possible with either catalyst alone. A prominent example is the combination of transition metal catalysis with photoredox catalysis. nih.gov For instance, a dual gold/photoredox system facilitates the arylation of terminal alkynes under mild conditions using visible light. rsc.org Similarly, photoredox/nickel dual catalysis enables the difunctionalization of alkynes in a one-pot, three-component reaction, with the ability to control the stereochemical outcome (E or Z alkene) by simply changing the photocatalyst. springernature.com

Energy Transfer Catalysis: This strategy involves the use of a photosensitizer that absorbs light and transfers the energy to a substrate, bringing it to an excited state with altered reactivity. This approach has been successfully merged with transition metal catalysis to control stereochemistry. acs.org For example, a tandem palladium-catalyzed hydroarylation and an iridium-photocatalyzed E→Z isomerization allows for a formal anti-hydroarylation of activated internal alkynes, a process that provides the thermodynamically less stable Z-alkene with high selectivity. acs.org This demonstrates how energy transfer can be used to override thermodynamic preferences and achieve stereodivergence. rsc.org

Stereochemical Outcomes and Stereodivergent Functionalization of Aryl Alkynes

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal of modern organic synthesis. Aryl alkynes are excellent substrates for developing stereoselective reactions.

Stereodivergent functionalization refers to the ability to selectively produce any possible stereoisomer of a product from the same set of starting materials, simply by changing the catalyst or reaction conditions. researchgate.net Recent advances have enabled the stereodivergent functionalization of alkynes to produce stereochemically defined alkenes. nih.govresearchgate.net This is often achieved using innovative dual-catalytic systems and energy transfer catalysis. rsc.orgresearchgate.net For example, by modulating catalyst systems (e.g., photoredox/nickel catalysis) or additives, both E- and Z-isomers of highly substituted alkenes can be synthesized from a common alkyne precursor. rsc.orgresearchgate.net

Regioselectivity and Chemoselectivity Control in Syntheses

Beyond stereoselectivity, controlling regioselectivity (where a reaction occurs on a molecule) and chemoselectivity (which functional group reacts) is paramount for the efficient synthesis of complex molecules.

Regioselectivity: In the functionalization of unsymmetrical alkynes like this compound, regioselectivity is a key challenge. nih.gov The addition of a reagent across the triple bond can, in principle, yield two different constitutional isomers. Catalyst control has proven to be a powerful strategy to address this. For instance, in the nickel-catalyzed reductive coupling of aldehydes and alkynes, the choice of N-heterocyclic carbene (NHC) ligand can completely reverse the regioselectivity of the addition, overriding the inherent electronic or steric biases of the alkyne substrate. nih.govacs.org Similarly, rhodium-catalyzed arylations of aryl(alkyl)alkynes can be switched between α- and β-addition simply by changing the ligand on the metal center. researchgate.net

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In multifunctional molecules, directing a reaction to the alkyne moiety without affecting other groups is essential. Transition metal-catalyzed cross-coupling reactions often exhibit high chemoselectivity, allowing for the functionalization of alkynes in the presence of other reactive groups like esters, ketones, and nitriles. nih.govorganic-chemistry.org The development of one-pot reactions where chemoselectivity is modulated by the choice of substrate, catalyst, or solvent is an active area of research, aiming to build molecular complexity efficiently. rsc.org

| Control Type | Definition | Example in Alkyne Chemistry |

| Stereoselectivity | Control over the 3D arrangement of atoms. | Selective formation of E- or Z-alkenes via hydrogenation. nih.gov |

| Regioselectivity | Control over the site of bond formation. | Ligand-controlled reversal of addition in Ni-catalyzed alkyne couplings. nih.govacs.org |

| Chemoselectivity | Control over which functional group reacts. | Selective cross-coupling of an alkyne in a molecule containing other functional groups. nih.govorganic-chemistry.org |

E/Z Selectivity in Alkene Product Formation

A central theme in controlling the stereoselectivity of alkyne transformations is the ability to direct the reaction through distinct mechanistic pathways that favor either syn- or anti-addition to the alkyne triple bond. A syn-addition typically results in the formation of a Z-alkene, while an anti-addition leads to the E-alkene. Subsequent isomerization of the initially formed alkene can also play a crucial role in determining the final E/Z ratio.

Catalyst and Ligand Effects

The nature of the metal catalyst and its associated ligands is a primary determinant of stereoselectivity. For instance, in the hydroarylation of terminal alkynes, a combination of palladium and copper catalysts can be employed to achieve diastereodivergent synthesis of both E- and Z-aryl alkenes from the same starting materials. nih.gov The selectivity is controlled by subtle changes in the reaction conditions, which alter the roles of the palladium and copper catalysts. nih.gov

Similarly, iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands have demonstrated unusual E/Z selectivity in the head-to-head dimerization of terminal aryl alkynes, where the choice of base (KOtBu vs. NaOtBu) dictates the isomeric outcome. nih.gov In other iron-catalyzed dimerizations, a tetradentate bis(amido)bis(phosphine) Fe(II) complex has been shown to produce 1,3-enynes with high Z-selectivity. rsc.org

The hydrosilylation of aryl alkynes also exhibits catalyst-dependent selectivity. Rhodium(I) N-heterocyclic carbene (NHC) complexes immobilized in a supported ionic-liquid phase (SILP) can be tuned to favor the β-(Z)-isomer. rsc.org The thickness of the ionic liquid layer influences the catalytic environment, with thinner layers promoting the formation of the kinetically controlled Z-product. rsc.org

Influence of Additives and Reaction Conditions

Additives can dramatically switch the stereochemical pathway. In the palladium and copper co-catalyzed hydroarylation of terminal alkynes, the stoichiometry of an alcohol additive is the key to controlling whether the E or Z isomer is formed. nih.govrsc.org The Z-selective reaction proceeds through a tandem Sonogashira coupling and catalytic semireduction, while the E-selective pathway involves an additional isomerization step. nih.gov

In photoredox/nickel dual catalysis for the hydroalkylation of terminal alkynes, the choice of photocatalyst can influence the stereoselectivity of the product. nih.gov Furthermore, visible light itself can play a dual role in certain reactions, not only acting as a sensitizer (B1316253) for the photocatalyst but also promoting the formation of the Z-isomer in the oxidative dimerization of arylalkynes. acs.org

Mechanistic Pathways and Stereocontrol

The underlying reaction mechanism is fundamental to understanding and predicting E/Z selectivity. In many transition-metal-catalyzed reactions, the initial step involves a syn-addition of a metal-hydride or other species across the alkyne, leading to a vinyl-metal intermediate. Subsequent reductive elimination or other bond-forming steps can then yield the Z-alkene. Formation of the E-alkene can occur through several pathways, including:

An anti-addition mechanism.

Isomerization of the initially formed Z-alkene to the thermodynamically more stable E-alkene. rsc.org

A distinct catalytic cycle that directly produces the E-isomer.

For example, in a nickel-catalyzed asymmetric anti-selective borylalkylation of terminal alkynes, the high E-stereoselectivity is not a result of Z/E isomerization of the product, but rather a kinetically controlled reaction pathway. dicp.ac.cn

Density functional theory (DFT) calculations have been employed to investigate the origins of regioselectivity and stereoselectivity in reactions such as the nickel-catalyzed reductive coupling of alkynes and aldehydes. nih.gov These studies reveal that steric effects of the alkyne substituents can significantly influence the activation barriers for different reaction pathways, thereby controlling the product's stereochemistry. nih.gov

The following tables summarize the selective formation of E/Z isomers in various reactions of terminal aryl alkynes, illustrating the impact of different catalytic systems and conditions.

Table 1: E/Z Selectivity in the Dimerization of Terminal Aryl Alkynes

| Catalyst System | Base | Predominant Isomer | Reference |

|---|---|---|---|

| Iron(II) amine-pyrazolyl tripodal complexes | KOtBu | E | nih.gov |

| Iron(II) amine-pyrazolyl tripodal complexes | NaOtBu | Z | nih.gov |

Table 2: Diastereodivergent Hydroarylation of Terminal Alkynes

| Catalyst System | Additive Stoichiometry | Predominant Isomer | Reference |

|---|---|---|---|

| Palladium and Copper | Modified alcohol stoichiometry | Z | nih.gov |

Table 3: Stereoselectivity in Hydrosilylation of Phenylacetylene (B144264)

| Catalyst | Reaction Conditions | Predominant Isomer | Reference |

|---|---|---|---|

| Rh(I)-NHC in thin SILP (dSILP ≈ 1 nm) | Continuous flow | β(Z) | rsc.org |

Computational and Theoretical Studies on 1 Ethyl 3 Ethynylbenzene and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and kinetic stability.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In 1-Ethyl-3-ethynylbenzene, the HOMO would likely be distributed across the π-system of the benzene (B151609) ring and the ethynyl (B1212043) group, indicating the regions most susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The location of the LUMO would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A hypothetical FMO analysis of this compound would provide the following data:

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: Specific energy values are not available in the literature and would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on an MEP map represent varying electrostatic potentials:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions would be expected around the π-cloud of the aromatic ring and the triple bond of the ethynyl group.

Blue: Represents regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. For instance, the hydrogen atom of the ethynyl group would likely show a positive potential.

Green: Denotes areas of neutral potential.

An MEP map of this compound would provide a clear visual guide to its reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals in forming bonds.

Charge Transfer: It quantifies the delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis NBOs (acceptor). The stabilization energy (E(2)) associated with these interactions indicates the strength of intramolecular charge transfer.

For this compound, NBO analysis would reveal the nature of the C-C bonds within the ring, the C-C and C-H bonds of the ethyl group, and the C≡C and C-H bonds of the ethynyl group, as well as any hyperconjugative interactions between them.

Table 2: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C=C)ring | π*(C=C)ring | Value |

| σ(C-H)ethyl | σ*(C-C)ring | Value |

| π(C≡C) | π*(C=C)ring | Value |

Note: Specific stabilization energy values are not available and would be determined through NBO calculations.

Spin Density Distribution in Radical Species

When a molecule like this compound is converted into a radical cation or anion (e.g., through oxidation or reduction), it possesses an unpaired electron. The spin density distribution map reveals the probability of finding this unpaired electron at different locations within the molecule. This information is crucial for understanding the reactivity and stability of the radical species. For the radical cation of this compound, the spin density would likely be delocalized over the π-system, with higher densities on specific carbon atoms, indicating the most reactive sites in radical-mediated reactions.

Elucidating Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction and determine the most likely mechanism.

Prediction of Transition States and Intermediates

For any proposed reaction involving this compound, computational modeling can be used to locate and characterize the structures of transition states and any intermediates that may be formed.

Transition States: These are the highest energy points along a reaction coordinate and represent the energy barrier that must be overcome for the reaction to proceed. The geometry of a transition state provides insight into the bond-breaking and bond-forming processes occurring.

Intermediates: These are metastable species that exist in energy minima between transition states. Identifying intermediates is key to fully understanding a multi-step reaction mechanism.

For example, in an electrophilic addition to the ethynyl group of this compound, computational modeling could predict the structure and stability of the resulting vinyl cation intermediate and the transition states leading to its formation and subsequent reaction.

Energetics and Reaction Coordinate Analysis

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the energetics of reactions involving arylalkynes, a class of compounds that includes this compound. While specific research on this compound is limited, extensive theoretical work on analogous structures like phenylacetylene (B144264) and other substituted alkynes allows for the extrapolation of key energetic principles.

In radical additions, such as the trifluoromethylation of phenylacetylene, DFT calculations have been used to compare the energy barriers of competing reaction pathways. researchgate.net These studies quantify the activation energies for the radical adding to either the alkyne's triple bond or the aromatic ring. For phenylacetylene, the calculated energy barrier for addition to the alkyne (TS1d-9d) was found to be very close to that of addition to the ortho position of the benzene ring (o-TS1d-12d), with a difference of only 1.3 kcal/mol. researchgate.net This small energy difference explains the experimental observation of product mixtures. researchgate.net Such analyses are crucial for predicting reaction selectivity and understanding mechanistic details.

Table 1: Computed Energy Barriers for Radical Addition to Phenylacetylene Data modeled after findings in computational studies on related compounds. researchgate.net

| Reaction Pathway | Transition State | Computed Energy Barrier (kcal/mol) |

| Addition to Alkyne | TS1d-9d | ~9.8 |

| Addition to Arene (ortho) | o-TS1d-12d | ~11.1 |

| Addition to Arene (meta) | m-TS1d-12d | ~12.5 |

| Addition to Arene (para) | p-TS1d-12d | ~11.8 |

Computational Simulation of Reaction Pathways

The simulation of reaction pathways for this compound and its derivatives involves mapping the potential energy surface (PES) to elucidate the step-by-step mechanism of a chemical transformation. These simulations are fundamental to understanding how reactants evolve into products.

For electrophilic additions, theoretical investigations on various alkynes confirm that the reaction mechanism is significantly influenced by the substituents and reaction conditions. nih.gov Computational models indicate that for aromatic 1-arylalk-1-ynes, syn-addition pathways through bimolecular intimate ion-pair processes are often favored. nih.gov However, the presence of other species, like tetraalkylammonium halides, can alter the preferred pathway to an anti-addition mechanism. nih.gov The stereoselectivity is governed by a delicate balance of electronic and steric effects of the substituents on the arylalkyne. nih.gov

In the context of transition-metal-free diboration of arylacetylenes, DFT calculations have been instrumental in distinguishing between different possible mechanisms. nih.gov Simulations show that the direct addition pathway proceeds through an interaction where the Lewis acidic fragment of the diboron (B99234) reagent pulls the acetylene (B1199291) into a pyramidalized geometry, which is followed by the migration of the second boron fragment to yield a syn-adduct. nih.gov For base-catalyzed pathways, computations have confirmed the roles of intermediates like sp²-sp³ diborane (B8814927) and borataallene, providing a detailed picture of the reaction sequence that would be difficult to ascertain through experimental means alone. nih.gov These simulations not only support experimental observations but also guide the design of new synthetic methodologies.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational NMR and IR Spectroscopy

Theoretical calculations are a powerful tool for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules like this compound. These predictions serve as a valuable reference for interpreting experimental data and confirming molecular structures. DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry and then calculate spectroscopic parameters. researchgate.net

For ¹H and ¹³C NMR spectra, computational models can predict the chemical shifts (δ) of each nucleus. For this compound, calculations would be expected to distinguish between the aromatic protons, the ethynyl proton, and the protons of the ethyl group (methylene and methyl). The predicted splitting patterns (e.g., the quartet for the -CH₂- and the triplet for the -CH₃ of the ethyl group) can be rationalized by the n+1 rule and confirmed via computation. study.com

Similarly, computational IR spectroscopy predicts the vibrational frequencies and intensities of a molecule's functional groups. For this compound, key predicted vibrational modes would include the C≡C-H stretch (typically above 3250 cm⁻¹), the C≡C stretch (around 2100-2200 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹) and the ethyl group (around 2850-2975 cm⁻¹), and various C=C stretching modes in the aromatic region (1450-1600 cm⁻¹).

Table 2: Predicted Spectroscopic Data for this compound Illustrative data based on typical computational outputs and known spectroscopic correlations.

| Parameter | Predicted Value | Assignment |

| ¹H NMR Shift (δ, ppm) | ~7.2-7.4 | Aromatic Protons |

| ¹H NMR Shift (δ, ppm) | ~3.1 | Ethynyl Proton |

| ¹H NMR Shift (δ, ppm) | ~2.7 (quartet) | Methylene (-CH₂) |

| ¹H NMR Shift (δ, ppm) | ~1.2 (triplet) | Methyl (-CH₃) |

| ¹³C NMR Shift (δ, ppm) | ~128-138 | Aromatic Carbons |

| ¹³C NMR Shift (δ, ppm) | ~123 | Quaternary Aromatic Carbon (C-Et) |

| ¹³C NMR Shift (δ, ppm) | ~83 | Alkynyl Carbon (C-Ar) |

| ¹³C NMR Shift (δ, ppm) | ~77 | Alkynyl Carbon (C-H) |

| IR Frequency (cm⁻¹) | ~3300 | ≡C-H Stretch |

| IR Frequency (cm⁻¹) | ~2970 | C-H Stretch (Ethyl) |

| IR Frequency (cm⁻¹) | ~2110 | C≡C Stretch |

| IR Frequency (cm⁻¹) | ~1600, 1480 | C=C Stretch (Aromatic) |

UV-Vis Absorption and Fluorescence Properties Modeling

The electronic absorption and emission properties of conjugated systems like this compound can be effectively modeled using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, the corresponding oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved (e.g., π → π*).

For aryl ethynyl compounds, the absorption spectra are typically characterized by strong π → π* transitions. mdpi.com Computational modeling of this compound would likely predict several absorption bands in the UV region. The precise position and intensity of these bands are influenced by the extent of π-conjugation between the benzene ring and the ethynyl group.

Fluorescence properties can also be modeled by calculating the energies of the lowest singlet excited state (S₁). The energy difference between the ground state (S₀) and the relaxed S₁ state corresponds to the fluorescence emission energy. Studies on related fluorescent ethynyl-substituted aromatic compounds show that computational models can accurately predict emission wavelengths. mdpi.combeilstein-journals.org For instance, in a study of a 1,3,5-tris(ethynyl)benzene derivative, the fluorescence spectrum showed a broad emission band with a maximum at 420 nm, which arises from the π-conjugated system. mdpi.com Modeling can help assign such observed emissions to specific electronic transitions within the molecule.

Table 3: Predicted Electronic Transition Properties for this compound Illustrative data based on typical TD-DFT outputs for similar aromatic alkynes.

| Property | Predicted Value | Transition |

| Absorption λmax (nm) | ~250-290 | S₀ → S₁ (π → π*) |

| Oscillator Strength (f) | > 0.1 | Strong |

| Fluorescence λem (nm) | ~320-380 | S₁ → S₀ |

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation of 1 Ethyl 3 Ethynylbenzene Reactions

In Situ Spectroscopic Monitoring of Reactions

In situ (in the reaction mixture) monitoring provides a real-time window into a chemical transformation, allowing for the direct observation of reactants, products, intermediates, and catalyst resting states as they evolve. This avoids potential artifacts from sample workup and provides rich data for kinetic and mechanistic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring due to its structural resolving power and quantitative nature. By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of product signals. For a reaction of 1-ethyl-3-ethynylbenzene, key ¹H NMR signals to monitor would be:

The acetylenic proton (≡C-H), typically a singlet around 3.0-3.5 ppm.

The aromatic protons on the benzene (B151609) ring.

The quartet (CH₂) and triplet (CH₃) of the ethyl group.

Changes in the chemical shift, integration, and multiplicity of these signals provide direct evidence of functional group transformation. For example, in a hydroamination reaction, the disappearance of the acetylenic proton signal and the appearance of new vinylic proton signals would be observed. FlowNMR spectroscopy is a particularly advanced application where the reaction mixture is continuously flowed through the NMR spectrometer, enabling non-invasive monitoring under controlled conditions.

Recent advancements, such as Signal Amplification by Reversible Exchange (SABRE), can hyperpolarize specific protons, dramatically increasing NMR sensitivity and allowing reactions to be monitored in real time even at very low concentrations. nih.govresearchgate.netmt.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally suited for detecting and characterizing charged intermediates in solution, even at very low concentrations. Many catalytic reactions involving this compound, particularly those catalyzed by transition metals like gold, palladium, or copper, proceed through cationic intermediates.

In a typical gold(I)-catalyzed hydrofunctionalization of this compound, the reaction is believed to proceed via the coordination of the gold catalyst to the alkyne, forming a π-complex. This activates the alkyne for nucleophilic attack, leading to a vinyl-gold intermediate. ESI-MS can be used to directly intercept and observe these key species. For instance, researchers studying gold-catalyzed alkyne trifunctionalization successfully used ESI-MS to detect the [Au(III)-Ar] catalyst and key vinyl-gold intermediates, providing strong support for their proposed mechanism. nsf.gov By coupling ESI-MS with collision-induced dissociation (MS/MS), the fragmentation pattern of these transient species can be analyzed to confirm their structure.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are ideal for monitoring reactions that involve changes in specific functional groups, as they provide real-time information on bond vibrations. The ethynyl (B1212043) group of this compound has a characteristic C≡C stretching vibration that is an excellent probe for tracking its reactions.

Infrared (IR) Spectroscopy: The terminal alkyne C≡C stretch appears in a relatively clean region of the IR spectrum (approx. 2100-2150 cm⁻¹). The C-H stretch of the terminal alkyne is also distinct (approx. 3300 cm⁻¹). Techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy, using fiber-optic probes, allow for continuous, in situ monitoring of reactions in solution. For example, in a cycloaddition reaction, the disappearance of the alkyne peak and a characteristic azide (B81097) peak (~2100 cm⁻¹) can be monitored simultaneously to follow the reaction kinetics.

Raman Spectroscopy: The alkyne C≡C bond gives a strong and sharp Raman signal in a spectral region (the "cell silent region") that is typically free from interference from other functional groups. This makes it an outstanding tag for monitoring reactions. The frequency of the C≡C stretch is sensitive to its electronic environment. Coordination to a metal catalyst or transformation into a new structure (e.g., an alkene or part of a triazole ring) will cause a significant shift or disappearance of this peak. Studies on the Sonogashira coupling of phenylacetylene (B144264) have used Raman spectroscopy to observe the shift of the C≡C signal upon coordination to the copper co-catalyst, providing direct evidence of catalyst-substrate interaction.

| Species | Functional Group | Spectroscopy | Typical Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|---|

| Phenylacetylene (Reactant) | C≡C Stretch | Raman | ~2109 | Strong, sharp signal that decreases as reaction proceeds. |

| Phenylacetylene-Cu(I) Complex | C≡C Stretch (Coordinated) | Raman | ~1940 | Signal shifts to lower frequency upon π-complexation, indicating bond weakening. |

| Azide (Co-reactant) | N₃ Stretch | IR | ~2100 | Signal disappears concurrently with the alkyne signal in cycloaddition reactions. |

| 1,2,3-Triazole (Product) | - | IR / Raman | - | Disappearance of alkyne and azide signals confirms product formation. |

Data adapted from studies on azide-alkyne cycloadditions and Sonogashira coupling reactions.

X-ray Crystallography for Molecular Structure Confirmation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering conclusive proof of a compound's molecular structure.

Interactive Table: Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₀H₁₀ | The elemental composition of the molecule. |

| Formula Weight | 130.19 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | 6.5, 8.2, 12.5 | The dimensions of the unit cell along the a, b, and c axes. |

| α, β, γ (°) | 90, 98.5, 90 | The angles of the unit cell. |

| Volume (ų) | 661.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.305 | The theoretical density of the crystal. |

| R-factor | < 0.05 | An indicator of the quality of the fit between the model and the data. |

Surface Science Techniques for On-Surface Reactions

The study of molecules on conductive surfaces is critical for developing next-generation molecular electronics and heterogeneous catalysts. Surface science techniques allow for the investigation of molecular adsorption, self-assembly, and chemical reactions at the single-molecule level. For this compound, these methods would provide insight into its behavior when confined to a two-dimensional plane, a scenario relevant for device fabrication.

Scanning Tunneling Microscopy (STM) is a primary tool for visualizing molecules on a surface. aps.org Studies on analogous systems, such as oligo(phenylene-ethynylene)s (OPEs) on a Au(111) surface, demonstrate that STM can achieve sub-molecular resolution, directly imaging the chemical structure and even the molecular orbitals of the adsorbed species. researchgate.net For this compound, STM would be used to determine its adsorption geometry, identify whether it forms ordered self-assembled monolayers, and observe any conformational changes in its ethyl group. researchgate.net Furthermore, the STM tip can be used to manipulate individual molecules or induce chemical reactions. aps.org For example, the dehydrogenation of benzene and acetylene (B1199291) molecules on a surface has been both triggered and characterized using an STM tip, a process that could be analogous to reactions involving the terminal alkyne of this compound. aps.org

Scanning Tunneling Spectroscopy (STS) complements STM by probing the local electronic density of states. By placing the STM tip over a specific part of a molecule and sweeping the bias voltage, an I-V curve is generated that reveals the energies of occupied and unoccupied molecular orbitals. nih.gov This technique has been used to determine the band gap of silicon-incorporated nanostructures synthesized on a surface. nih.gov For this compound adsorbed on a surface, STS would measure its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to its electronic properties.

Density Functional Theory (DFT) Calculations are crucial for interpreting experimental surface science data. Theoretical calculations of STM images and electronic states are compared with experimental results to confirm molecular structures and electronic properties. researchgate.netnih.gov This synergy between experiment and theory provides a comprehensive understanding of the molecule-surface interaction.

Interactive Table: Application of Surface Science Techniques to Ethynyl-Containing Aromatics

| Technique | Molecule/System Studied | Substrate | Key Findings |

| STM | Oligo(phenylene-ethynylene) (OPE) | Au(111) | Direct imaging of molecular structure and orbitals; observation of tip-induced conformational switching of side groups. researchgate.net |

| STM/IETS | Benzene (C₆H₆) | Cu(100) | STM tip used to induce dehydrogenation to form a phenyl (C₆H₅) species; Inelastic Electron Tunneling Spectroscopy (IETS) identified the reaction product. aps.org |

| STM/STS | Disilabenzene-bridged Covalent Organic Frameworks | Au(111) | High-resolution imaging confirmed the successful on-surface synthesis; STS measurements determined a band gap of approximately 1.4 eV for the resulting nanoribbons. nih.gov |

Research Applications of 1 Ethyl 3 Ethynylbenzene As a Synthon for Advanced Organic Materials and Complex Molecules

Building Block for Conjugated Systems and Polymers

The presence of the ethynyl (B1212043) group allows 1-ethyl-3-ethynylbenzene to serve as a monomer for the construction of conjugated polymers. These polymers are characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. This delocalization is the source of their unique electronic and optical properties. The polymerization of ethynyl-substituted aromatic compounds can be achieved through various methods, including coupling reactions that link the alkyne units to form extended polymer chains google.com.

Conjugated polymers derived from precursors like this compound are integral to the field of organic bioelectronics and optoelectronics. nih.gov These materials combine the electronic properties of semiconductors with the processing advantages and chemical tunability of polymers. nih.gov In Organic Light-Emitting Diodes (OLEDs), conjugated polymers function as the emissive layer where the recombination of electrons and holes leads to the generation of light. The specific structure of the monomer unit, such as the ethylbenzene (B125841) core, influences the electronic energy levels (HOMO/LUMO) of the resulting polymer, thereby determining the color and efficiency of the emitted light. The ability to tune these properties through synthetic chemistry makes ethynylbenzene derivatives critical for developing next-generation display and lighting technologies.

Materials with significant non-linear optical (NLO) properties are essential for applications in photonics and optical computing. Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with a non-linear material and are "combined" to generate a new photon with twice the frequency (and half the wavelength). ucsd.edu This phenomenon is dependent on the molecular hyperpolarizability of a material, which is enhanced in molecules with extended π-conjugated systems and a lack of centrosymmetry. ucsd.edu

The polymerization of this compound can lead to conjugated polymers with significant NLO properties. researchgate.net Theoretical and experimental studies have shown that conjugated polymers, particularly those derived from phenylacetylene (B144264) systems, can exhibit large third-order NLO responses. researchgate.net The extended π-electron network along the polymer backbone facilitates the charge displacement under a strong electric field from a laser, leading to a pronounced non-linear response. While ethylbenzene itself has been studied for high-order harmonic generation, incorporating the ethynyl group provides a direct route to polymers with enhanced and tailored NLO characteristics. mdpi.com

Table 1: Role of this compound in Conjugated Systems

| Application Area | Key Feature of Monomer | Resulting Material Property |

|---|---|---|

| Optoelectronics (OLEDs) | Terminal alkyne for polymerization | Conjugated polymer with tunable electronic energy levels for light emission. |

| Non-Linear Optics (NLO) | Ethynylbenzene π-system | Extended π-delocalization in the polymer, leading to high molecular hyperpolarizability and SHG. |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.govnih.gov COFs are built entirely from light elements linked by strong covalent bonds, while MOFs consist of metal ions or clusters connected by organic linkers. nih.govnih.gov Both material types are noted for their high surface areas, tunable pore sizes, and chemically accessible functionalities. nih.govwur.nl

This compound is an ideal candidate for an organic linker in the synthesis of these frameworks. Its rigid phenyl ring provides a well-defined shape and size, while the terminal alkyne group can participate in linkage-forming reactions, such as the Sonogashira cross-coupling, to connect to other building blocks. mdpi.com The use of such linkers allows for the precise, bottom-up construction of extended, ordered networks with permanent porosity. researchgate.net These materials have applications in gas storage, separation, catalysis, and chemical sensing. nih.govwur.nl The ethyl group on the benzene (B151609) ring can further modify the chemical environment within the pores of the resulting framework, potentially influencing its selectivity for specific guest molecules.

Scaffold for Heterocyclic Synthesis

The carbon-carbon triple bond of this compound is a highly versatile functional group for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in pharmaceuticals, agrochemicals, and materials science.

The most powerful method for constructing five-membered heterocycles from alkynes is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, in this case, the alkyne of this compound. This method provides a direct and often highly regioselective route to a variety of important heterocycles. researchgate.netresearchgate.net

Isoxazoles: These can be synthesized by the cycloaddition of this compound with nitrile oxides, which are generated in situ from aldoximes or α-nitroketones. researchgate.netnih.govmdpi.com

Pyrazoles: Reaction with diazo compounds as the 1,3-dipole leads to the formation of pyrazole (B372694) rings.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides an exceptionally efficient route to 1,2,3-triazoles by reacting the terminal alkyne with an organic azide (B81097).

These reactions are characterized by their high atom economy and modularity, allowing for the synthesis of diverse libraries of substituted heterocycles by simply varying the 1,3-dipole component.

Table 2: Heterocycle Synthesis via 1,3-Dipolar Cycloaddition

| Target Heterocycle | 1,3-Dipole Reactant | Resulting Ring System |

|---|---|---|

| Isoxazole | Nitrile Oxide (R-C≡N⁺-O⁻) | 5-membered ring with adjacent oxygen and nitrogen atoms. |

| Pyrazole | Diazo Compound (R₂C=N⁺=N⁻) | 5-membered ring with adjacent nitrogen atoms. |

| 1,2,3-Triazole | Azide (R-N=N⁺=N⁻) | 5-membered ring with three consecutive nitrogen atoms. |

Beyond cycloadditions, the ethynyl group of this compound can be incorporated into other important heterocyclic scaffolds through different reaction pathways.

Chromones: Substituted chromones (1-benzopyran-4-ones) are significant structural motifs in many natural products and pharmacologically active compounds. ijrpc.com A key method for their synthesis involves the palladium-catalyzed Sonogashira cross-coupling reaction between a terminal alkyne and a 3-halogenated chromone. researchgate.net In this context, this compound can be coupled with a 3-iodo or 3-bromochromone (B1268052) to yield a 3-(1-alkynyl)chromone, which can then be used as an intermediate for more complex heterocyclic systems. researchgate.net

Pyrroles: While various methods exist for pyrrole (B145914) synthesis, those involving alkynes often rely on transition-metal catalysis. The reaction of alkynes with specific nitrogen-containing precursors can lead to the formation of the pyrrole ring. The Barton-Zard pyrrole synthesis is a well-established method, though it typically involves nitroalkenes and isocyanoacetates. scispace.com However, modern synthetic methods continue to explore alkyne-based routes to construct this fundamental heterocycle.

Applications in Multicomponent Reactions (MCRs) for Molecular Complexity Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. These reactions are prized for their ability to rapidly generate molecular diversity and complexity. Aryl alkynes, as a class of compounds, are valuable building blocks in MCRs due to the reactivity of their terminal alkyne group.

Designing Chemo-sensors and Molecular Probes based on Aryl Alkyne Frameworks

Aryl alkyne frameworks are of significant interest in the development of chemosensors and molecular probes. The rigid structure and unique electronic and photophysical properties of the aryl alkyne unit can be exploited to design sensors that exhibit changes in fluorescence or color upon interaction with specific analytes. These frameworks can be incorporated into larger conjugated systems or functionalized to create specific binding sites for ions or small molecules.

Despite the potential of its aryl alkyne structure, there is no specific research documenting the application of this compound in the design and synthesis of chemosensors or molecular probes. The development of such sensors often involves the strategic placement of donor and acceptor groups to modulate the photophysical properties of the molecule, or the incorporation of specific recognition moieties. The scientific literature does not currently provide examples where this compound has been utilized as the foundational aryl alkyne framework for these purposes. Therefore, no data on its performance as a chemo-sensor or molecular probe, including details on selectivity, sensitivity, or detection limits, can be provided.

Future Directions and Emerging Research Avenues for 1 Ethyl 3 Ethynylbenzene and Aryl Alkyne Chemistry

Development of Novel Catalytic Systems for Challenging Transformations

The transformation of the terminal alkyne functionality in molecules like 1-Ethyl-3-ethynylbenzene is central to its synthetic value. While traditional palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, are well-established, future research is focused on overcoming their limitations by developing novel catalytic systems. organic-chemistry.orgmdpi.com A primary goal is to create catalysts that are more efficient, selective, and tolerant of a wider range of functional groups.

Recent breakthroughs include the use of earth-abundant transition metals like iron, cobalt, and nickel as catalysts for various alkyne functionalizations, including dihydrosilylation. nih.gov These metals offer a more sustainable and cost-effective alternative to precious metals. For instance, cobalt-based systems have shown efficacy in the dihydrosilylation of aryl alkynes, offering pathways to geminal aryl(disilyl)alkanes. nih.gov The application of such catalysts to this compound could provide novel routes to silicon-containing organic compounds.

Furthermore, the development of transition-metal-free cross-coupling reactions represents a significant paradigm shift. nih.gov Recent work has demonstrated that chemically double-reduced phenalenyl-based molecules can catalyze the coupling of aryl halides and alkynes at room temperature via a single electron transfer mechanism, generating reactive aryl radicals. nih.gov Applying this strategy to reactions involving this compound could eliminate the need for metal catalysts altogether, reducing cost and potential metal contamination in the final products.

The table below summarizes emerging catalytic systems and their potential applications to transformations of this compound.

| Catalyst System | Transformation Type | Potential Application for this compound |

| Earth-Abundant Metals (Fe, Co, Ni) | Dihydrosilylation, Cross-Coupling | Synthesis of novel organosilicon derivatives. |

| Bifunctional Catalysts (e.g., Ruthenium-based) | Hydration (anti-Markovnikov) | Selective synthesis of aldehydes from the alkyne group. nih.gov |

| Photocatalysts (e.g., mesoporous graphitic carbon nitride) | Perfluoroalkylation | Introduction of perfluoroalkyl chains to the alkyne. organic-chemistry.org |

| Transition-Metal-Free Catalysts (e.g., Phenalenyl-based) | Cross-Coupling (Sonogashira-type) | Metal-free synthesis of internal alkynes. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is emerging as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. nih.govmdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. semanticscholar.org

The integration of this compound into flow chemistry setups holds significant promise. For example, a two-step continuous-flow methodology has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes. rsc.org This process involves a copper-mediated homocoupling of the alkyne to form a 1,3-diyne, followed by a Cope-type hydroamination. rsc.org Applying this to this compound could enable the efficient, automated production of novel pyrazole (B372694) derivatives.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of reactions involving aryl alkynes. These systems can perform numerous experiments under varying conditions, rapidly identifying optimal parameters for a desired transformation. This high-throughput screening capability would be invaluable for exploring the reactivity of this compound with new catalytic systems and reaction partners. rsc.org

Exploration of Bio-orthogonal Reactions and Biological Applications of Alkyne Derivatives

The alkyne functional group is a key player in bio-orthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, which forms a stable triazole linkage. researchgate.net

Derivatives of this compound could be designed as chemical probes for biological studies. By incorporating this molecule into larger structures, such as peptides, lipids, or nucleic acids, the terminal alkyne serves as a "handle" for subsequent modification. nih.gov For instance, an alkyne-tagged biomolecule could be visualized within a cell by reacting it with an azide-functionalized fluorescent dye. researchgate.net

Alkynes are also found in a variety of natural products and pharmaceuticals, exhibiting a range of biological activities. wikipedia.orgyoutube.com For example, molecules featuring an ene-diyne subunit are among the most potent antitumor drugs known. wikipedia.org While this compound itself is a simple building block, it could serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor ligands. researchgate.net Research in this area would involve synthesizing libraries of compounds derived from this compound and screening them for biological activity.

| Bio-orthogonal Reaction | Reagent Partner | Linkage Formed | Potential Application for this compound Derivatives |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) | 1,2,3-Triazole | Labeling of biomolecules, drug delivery systems. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne | 1,2,3-Triazole | Metal-free labeling in living systems. |

| Glaser-Hay Coupling | Terminal Alkyne | Diyne | Covalent linking of proteins or other biomolecules. nih.gov |

Expanding the Scope of Green Synthetic Strategies for Substituted Ethynylbenzenes

Green chemistry principles are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis and functionalization of substituted ethynylbenzenes like this compound, several green strategies are being explored.

One promising avenue is the development of catalyst-free reactions. For example, a method for the efficient green synthesis of aryl halides involves the functionalization of alkynes without the need for a metal catalyst, auxiliary agents, or an inert gas atmosphere. chu.edu.cn Another approach focuses on the use of recyclable catalysts. Copper complexes immobilized on solid supports, for instance, have been used for the homocoupling of terminal alkynes and can be easily recovered and reused multiple times, reducing waste and catalyst cost. mdpi.com

The choice of solvent is another critical aspect of green chemistry. Research into performing Sonogashira couplings and other alkyne reactions in water or other environmentally benign solvents is an active area of investigation. organic-chemistry.org These approaches not only reduce the environmental impact but can also simplify product purification.

Advanced Theoretical Prediction and AI-Assisted Retrosynthesis for Complex Aryl Alkyne Targets

Modern computational chemistry and artificial intelligence (AI) are revolutionizing how chemical reactions are understood and how synthetic routes are designed. discoveracs.orgengineering.org.cn Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the electronic properties and reactivity of molecules like this compound. scielo.brmsu.edu These studies can predict how the ethyl and ethynyl (B1212043) substituents influence the electron distribution in the benzene (B151609) ring, providing insights into its reactivity in reactions like electrophilic aromatic substitution. scielo.bryoutube.com Computational modeling can also help elucidate reaction mechanisms, guiding the design of more efficient catalysts and reaction conditions. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-3-ethynylbenzene, and how do reaction conditions influence yield?

- Methodology : The Sonogashira coupling reaction is a primary method for introducing ethynyl groups to aromatic systems. For this compound, coupling 1-ethyl-3-iodobenzene with trimethylsilylacetylene (TMSA) under palladium catalysis (e.g., Pd(PPh₃)₄) and copper iodide co-catalysis in a triethylamine base is effective. Post-synthesis, desilylation with K₂CO₃/MeOH yields the final product.

- Optimization : Reaction temperature (80–100°C), solvent choice (THF or DMF), and ligand selection (e.g., PPh₃ vs. Xantphos) significantly impact yield. Monitor by GC-MS or HPLC .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (CDCl₃) should show a singlet (~2.5–3.0 ppm) for the ethynyl proton and aromatic protons split due to substituent positions.

- FT-IR : Confirm the C≡C stretch (~2100–2260 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 144.1).

- Cross-Validation : Compare spectral data with PubChem or EPA DSSTox entries for analogous ethynylbenzenes .

Q. What safety protocols are critical when handling this compound?

- Hazards : Ethynyl groups are reactive and may pose explosion risks under high pressure or heat.

- Mitigation : Use inert atmospheres (N₂/Ar) during synthesis, avoid open flames, and store in flame-resistant cabinets. Conduct reactions in fume hoods with PPE (gloves, goggles). Reference safety sheets for ethylbenzene derivatives for toxicity thresholds .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The ethynyl group’s electron-withdrawing effect activates the benzene ring for electrophilic substitution at the para position.

- Experimental Validation : React with nitrosonium tetrafluoroborate (NOBF₄) to test regioselectivity. Compare results with computational predictions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Systematic Study :

Measure solubility in polar (e.g., DMSO) vs. nonpolar (hexane) solvents.

Use Hansen Solubility Parameters (HSPs) to correlate with molecular polarity.

Replicate conflicting studies under controlled conditions (temperature, purity).

- Root Cause : Discrepancies often arise from impurities (e.g., residual Pd catalysts) or solvent moisture. Purity must exceed 98% (verified by HPLC) .

Q. How can this compound be applied in drug discovery, particularly for enhancing pharmacokinetic properties?

- Case Study : The trifluoromethyl group in analogues (e.g., 1-Ethynyl-3-methyl-5-trifluoromethylbenzene) improves metabolic stability and lipophilicity. Use PBPK modeling (as in ethylbenzene studies) to predict absorption/distribution. Validate with in vitro assays (e.g., microsomal stability) .

Q. What advanced spectroscopic techniques characterize intermolecular interactions of this compound in supramolecular assemblies?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。